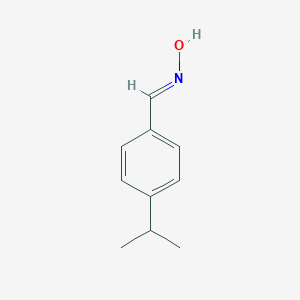

4-(Isopropyl)benzaldehydoximum

Übersicht

Beschreibung

Synthesis Analysis

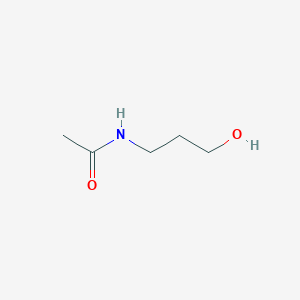

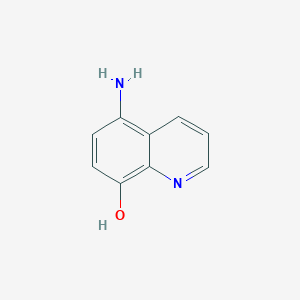

The synthesis of compounds structurally related to 4-(Isopropyl)benzaldehyde oxime often involves intricate steps that ensure the introduction of the oxime functional group into the benzaldehyde framework. For instance, methods involving the direct functionalization of aromatic compounds, such as benzaldehydes, through the formation of C-H bonds and subsequent introduction of oxime groups have been reported. These synthetic routes are crucial for producing oxime derivatives with potential biological activity or for further chemical transformations (Sarma, Efremenko, & Neumann, 2015).

Molecular Structure Analysis

The molecular structure of oxime derivatives, including 4-(Isopropyl)benzaldehyde oxime, is characterized by spectroscopic methods and theoretical calculations. Studies involving DFT calculations and molecular dynamics simulations offer insights into the vibrational wave numbers, NLO, NBO, MEP, and HOMO-LUMO analysis, providing a detailed understanding of the molecular geometry, electronic distribution, and potential reactivity sites within the molecule (Jalaja et al., 2017).

Chemical Reactions and Properties

Oxime compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the presence of the oxime group can facilitate electron transfer and hydrogen bonding interactions, influencing the compound's reactivity towards oxidation, reduction, and cycloaddition reactions. These reactions are not only pivotal for the synthesis of complex organic molecules but also for understanding the compound's stability and degradation pathways (H. J. D. de Lijser et al., 2006).

Physical Properties Analysis

The physical properties of oxime derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure. Spectroscopic and computational studies provide insights into the physicochemical properties, which are essential for determining the compound's applicability in various fields, such as material science and pharmaceuticals (Rocha et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-(Isopropyl)benzaldehyde oxime, such as its reactivity towards different reagents, stability under various conditions, and potential as a precursor for further chemical transformations, are critical for its applications. The oxime functional group plays a significant role in its chemical behavior, participating in reactions that can lead to the formation of heterocycles, polymers, and other valuable compounds (Vimalraj, Pandiarajan, & Bhat, 2010).

Wissenschaftliche Forschungsanwendungen

Synthese von β-Lactam-Antibiotika: Oxime dienen als Zwischenprodukte bei der Synthese von β-Lactam-Antibiotika wie Penicillinen und Cephalosporinen .

Beckmann-Umlagerung und darüber hinaus:

Die Beckmann-Umlagerung, die Oxime betrifft, wandelt Ketoxime in Amide um. Über diese klassische Reaktion hinaus:

- Synthetische Anwendungen: Oxime nehmen an verschiedenen Transformationen teil, darunter Cycloadditionen und Umlagerungen .

Zusammenfassend lässt sich sagen, dass 4-(Isopropyl)benzaldehydoximum eine vielseitige Verbindung ist, die in Medizin, Landwirtschaft, Kristalltechnik und Koordinationschemie Anwendung findet. Forscher erforschen weiterhin sein Potenzial und inspirieren die Entwicklung neuer Derivate für zukünftige Anwendungen . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, können Sie diese gerne stellen! 😊

Safety and Hazards

While specific safety and hazard information for 4-(Isopropyl)benzaldehyde oxime is not available, general precautions should be taken when handling this compound. This includes avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Wirkmechanismus

Target of Action

Oximes in general are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 4-(Isopropyl)benzaldehyde oxime involves its interaction with its targets. Oximes are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Oximes are known to interact with various biochemical pathways, influencing a range of biological processes .

Result of Action

Oximes are known to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Eigenschaften

IUPAC Name |

(NE)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKXBDITZDURNJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13372-80-0 | |

| Record name | 4-(Isopropyl)benzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(isopropyl)benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

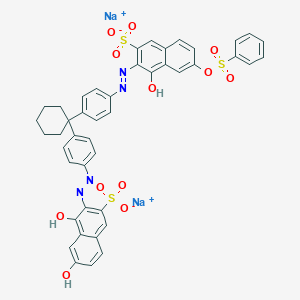

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)

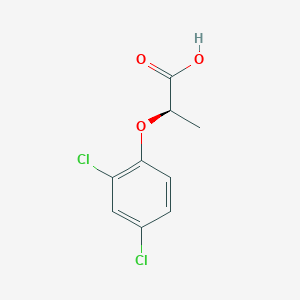

![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)

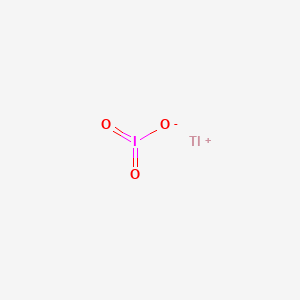

![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)